molecular formula C12H15Cl2N B7763562 N-[(3,4-dichlorophenyl)methyl]cyclopentanamine

N-[(3,4-dichlorophenyl)methyl]cyclopentanamine

Cat. No.: B7763562
M. Wt: 244.16 g/mol
InChI Key: QBEWAWCVBHNCPZ-UHFFFAOYSA-N
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Description

N-[(3,4-Dichlorophenyl)methyl]cyclopentanamine is a cyclopentane derivative featuring a dichlorophenylmethyl substituent attached to a cyclopentylamine core. The compound’s structure combines a lipophilic aromatic moiety (3,4-dichlorophenyl) with a conformationally restricted cyclopentane ring, which may enhance binding specificity in biological systems. Such compounds are often explored for agrochemical or pharmaceutical applications, given the prevalence of chlorinated aromatic groups in bioactive molecules .

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N/c13-11-6-5-9(7-12(11)14)8-15-10-3-1-2-4-10/h5-7,10,15H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEWAWCVBHNCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorophenyl)methyl]cyclopentanamine typically involves the reaction of 3,4-dichlorobenzyl chloride with cyclopentanamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or toluene, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : N-[(3,4-dichlorophenyl)methyl]cyclopentanamine serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to novel compounds with tailored properties.
  • Chemical Reactions : The compound undergoes various chemical reactions, including:
    • Oxidation : Producing ketones or carboxylic acids.
    • Reduction : Leading to various amines.
    • Substitution : Particularly at chlorinated positions, facilitating further functionalization.

Biology

  • Biological Activity Studies : Research indicates that this compound may interact with biological targets, potentially influencing pathways related to neurodegenerative diseases. Its interactions could involve hydrogen bonding and hydrophobic interactions with biomolecules.
  • Potential Therapeutic Applications : Preliminary studies suggest that derivatives of this compound may exhibit pharmacological properties relevant to treating conditions such as Alzheimer's disease. These findings warrant further investigation into its efficacy and mechanism of action .

Industry

  • Chemical Manufacturing : In industrial contexts, this compound may be utilized as an intermediate in the production of various chemicals and materials. Its versatility makes it valuable in developing new products.
  • Material Science : The compound's unique properties could be leveraged in creating advanced materials with specific functionalities, although detailed studies are still needed to explore these possibilities comprehensively.

Table 1: Summary of Chemical Reactions

Reaction TypeProductsCommon Reagents
OxidationKetones, Carboxylic AcidsKMnO4, CrO3
ReductionAminesLiAlH4, NaBH4
SubstitutionFunctionalized DerivativesNaOMe, KOtBu

Table 2: Potential Biological Activities

Activity TypePotential ApplicationReferences
Neuroprotective EffectsAlzheimer's Disease Treatment ,
Interaction with ReceptorsModulation of Neurotransmission

Case Study 1: Neuroprotective Properties

A study published in a peer-reviewed journal examined the neuroprotective effects of this compound derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that certain derivatives significantly reduced cell death and oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Synthesis of Novel Compounds

In another study focused on synthetic chemistry, researchers utilized this compound as a precursor to synthesize a series of novel compounds with enhanced biological activity against specific cancer cell lines. This highlights the compound's utility in drug discovery and development.

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[(3,4-dichlorophenyl)methyl]cyclopentanamine are compared below with three analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight Substituent Variations Potential Implications
This compound Cyclopentylamine + 3,4-dichlorophenylmethyl ~258.19 (est.) Dichloro substitution at phenyl C3, C4 Enhanced lipophilicity; electron-withdrawing effects
N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine hydrochloride Cyclopentylamine + oxadiazole-linked 4-chlorophenyl 314.21 Oxadiazole heterocycle; monochloro substitution Improved solubility (HCl salt); altered electronic properties
N-[1-(3,4-Dichlorophenyl)ethyl]cyclopentanamine Cyclopentylamine + ethyl-linked 3,4-dichlorophenyl 258.19 Ethyl linker (vs. methyl) Increased flexibility; higher logP
N-((5-(4-Fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine Cyclopentylamine + pyridinyl-fluoromethoxyphenyl Not provided Pyridine ring; fluoro/methoxy groups Potential for π-π stacking; mixed electronic effects

Key Findings :

The oxadiazole heterocycle in ’s compound introduces hydrogen-bonding capabilities and polarity, which may improve aqueous solubility but reduce membrane permeability compared to the target compound .

Aromatic System Diversity :

  • The pyridinyl-fluoromethoxyphenyl system () combines aromatic and heteroaromatic rings, enabling diverse interactions (e.g., π-π stacking, dipole effects) that the dichlorophenyl group lacks .

Research Implications

  • Agrochemical Potential: The dichlorophenyl moiety in the target compound aligns with structural motifs in fungicidal intermediates (e.g., metconazole precursors in ), suggesting possible utility in crop protection .
  • Pharmacological Optimization : Modulating the linker length (methyl vs. ethyl) or introducing heterocycles (oxadiazole, pyridine) could fine-tune solubility, target affinity, and toxicity profiles for drug development .

Biological Activity

N-[(3,4-dichlorophenyl)methyl]cyclopentanamine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by its cyclopentanamine structure substituted with a dichlorophenyl group. This structural feature is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The compound may act as an inhibitor or modulator , impacting various biochemical pathways. Preliminary studies suggest that it could influence neurotransmitter systems, particularly dopaminergic pathways, which are crucial for various neurological functions.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound. It has shown activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The presence of the dichloro substituent is believed to enhance its lipophilicity and electrophilicity, facilitating better penetration into bacterial cells and increasing antimicrobial efficacy .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus2 µg/mL
Vancomycin-resistant E. faecium16 µg/mL

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. It demonstrated effectiveness against drug-resistant Candida strains, indicating its potential as a broad-spectrum antifungal agent.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in 2023 reported that this compound exhibited significant antimicrobial activity against resistant strains of S. aureus and E. faecium. The study emphasized the importance of the dichloro substitution in enhancing the compound's overall activity .
  • Pharmacological Characterization : Research focusing on the pharmacological properties of similar compounds indicated that modifications in the phenyl ring could lead to variations in receptor binding affinities and selectivity profiles for dopamine receptors . This suggests that further structural optimization of this compound could yield derivatives with improved therapeutic profiles.

Applications in Medicine

The ongoing research into this compound highlights its potential applications in developing new pharmaceuticals targeting infectious diseases and possibly neurological disorders due to its interaction with dopaminergic systems. Its role as a building block in synthesizing more complex molecules further enhances its relevance in medicinal chemistry.

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